molecular formula C8H6F3NO3 B1475895 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid CAS No. 2098031-05-9

1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1475895
CAS No.: 2098031-05-9
M. Wt: 221.13 g/mol
InChI Key: WJUKTPUMLXQWQH-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid is a specialized pyrrole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrrole-3-carboxylic acid scaffold, a structure recognized as a versatile building block in drug discovery for the synthesis of diverse pharmacologically active agents . The molecule is further functionalized with a 3,3,3-trifluoro-2-oxopropyl group at the nitrogen position, a modification that can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Pyrrole-3-carboxylic acids are particularly valued in the synthesis of amide-based molecules and complex heterocycles. Research into analogous compounds highlights their utility in multistep, continuous flow synthesis to efficiently generate highly substituted pyrrole-3-carboxamides, which are key structural motifs found in various bioactive molecules, including inverse agonists . The presence of both a carboxylic acid and a ketone functional group on this molecule provides two distinct handles for synthetic manipulation, allowing researchers to conduct parallel derivatizations to create a library of compounds for high-throughput screening. This chemical is intended for use in the discovery and development of new therapeutic agents and must be handled by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,3,3-trifluoro-2-oxopropyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-12-2-1-5(3-12)7(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUKTPUMLXQWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Trifluoroacetylation of Pyrrole Derivatives

A key synthetic route involves trifluoroacetylation of 1-tritylpyrrole at the 3-position, which proceeds regioselectively with high yields. This method was reported in the literature where 1-tritylpyrrole undergoes trifluoroacetylation, formylation, or bromination selectively at the 3-position, followed by hydrolysis and deprotection steps to yield the target acid.

  • Key steps:

    • Trifluoroacetylation of 1-tritylpyrrole at the 3-position.
    • Quantitative hydrolysis of the trifluoroacetyl group.
    • Removal of the trityl protecting group using sodium in liquid ammonia.
  • Reaction conditions:

    • Use of sodium in liquid ammonia for deprotection.
    • Controlled hydrolysis to convert trifluoroacetyl to carboxylic acid.
  • Yields: High yields reported for the trifluoroacetylation and subsequent hydrolysis steps.

  • Mechanistic insight: The reductive cleavage of the trityl group is supported by cyclic voltammetry studies, indicating a well-understood mechanism for deprotection.

Step Reagents/Conditions Outcome/Yield Notes
Trifluoroacetylation 1-Tritylpyrrole, CF3COCl High regioselectivity Selective at 3-position
Hydrolysis Aqueous conditions Quantitative Converts trifluoroacetyl to acid
Trityl group removal Sodium in liquid ammonia High yield Reductive cleavage mechanism

One-Pot Solvent- and Catalyst-Free Ball Milling Synthesis

An environmentally friendly and efficient method involves a one-pot ball milling synthesis under solvent-free and catalyst-free conditions. This method synthesizes 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives, which are structurally related to the target compound.

  • Key features:

    • One-pot, three-component reaction.
    • Ball milling provides mechanical energy to drive the reaction.
    • No solvents or catalysts, reducing waste and cost.
  • Advantages:

    • High yields.
    • Environmentally benign.
    • Economically advantageous due to elimination of solvents and catalysts.
  • Reaction components: Typically involves pyrrole precursors, trifluoro-containing keto compounds, and other reagents to form the trifluoro-oxopropyl substituent.

Parameter Description
Reaction type One-pot, ball milling
Conditions Solvent-free, catalyst-free
Yield High (exact % varies by substrate)
Environmental impact Low waste, green chemistry

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

A modern and scalable approach is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, including trifluoromethyl-substituted derivatives, directly from tert-butyl acetoacetates, amines, and α-bromoketones.

  • Process highlights:

    • Continuous flow microreactor technology.
    • In situ saponification of tert-butyl esters using HBr generated in the reaction.
    • Single-step synthesis from commercially available starting materials.
  • Benefits:

    • Higher yields compared to batch synthesis (e.g., 65% vs. 40%).
    • Scalable production (demonstrated 17-fold scale-up).
    • Enables rapid synthesis of diverse pyrrole-3-carboxylic acid derivatives.
  • Reaction mechanism: Involves Hantzsch pyrrole synthesis followed by acid formation via saponification.

Parameter Continuous Flow Method Batch Method
Yield ~65% ~40%
Reaction time Shorter, continuous Longer, batch
Scalability High (demonstrated scale-up) Limited
Starting materials tert-butyl acetoacetates, amines, α-bromoketones Same but stepwise processing

Summary Table of Preparation Methods

Method Key Features Advantages Limitations/Notes Reference
Regioselective Trifluoroacetylation of 1-Tritylpyrrole High regioselectivity, hydrolysis, reductive deprotection High yield, well-understood mechanism Requires handling of sodium/liquid ammonia
One-Pot Ball Milling Synthesis Solvent- and catalyst-free, mechanical activation Green chemistry, economic, high yield Limited to certain derivatives
Continuous Flow Synthesis Single-step, in situ saponification, scalable Higher yield, rapid, scalable Requires flow reactor setup

Research Findings and Comparative Analysis

  • The regioselective trifluoroacetylation method offers precise control over substitution patterns and is suitable for producing pure intermediates for further functionalization. The reductive cleavage of trityl protecting groups is a critical step supported by electrochemical studies, ensuring high purity of the final acid.

  • The ball milling method represents a significant advance in green chemistry by eliminating solvents and catalysts, reducing environmental impact without sacrificing yield. It is particularly attractive for industrial-scale synthesis where sustainability is prioritized.

  • The continuous flow synthesis method excels in throughput and scalability, producing the target acid in a streamlined process that integrates multiple steps. This method is advantageous for rapid library synthesis in drug discovery or commercial production.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrrole-3-carboxylic acid 1-(3,3,3-trifluoro-2-oxopropyl) Likely C₈H₆F₃NO₃ ~221 (estimated) High polarity (oxo), strong EW effect (CF₃)
1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid Pyrrole-3-carboxylic acid 1-isopropyl, 4-CF₃ C₉H₁₀F₃NO₂ 221.18 CF₃ directly on pyrrole ring; lipophilic
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid Pyrazole-4-carboxylic acid 1-(3,3,3-trifluoropropyl) C₇H₇F₃N₂O₂ 208.05 Pyrazole core; no oxo group
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid Pyrazole-3-carboxylic acid 1-(2-oxopropyl) C₇H₈N₂O₃ 168.15 Oxo group on propyl; lower fluorination
2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid Pyrrole-3-carboxylic acid 1-(2-thienylmethyl), 2,5-dimethyl C₁₂H₁₃NO₂S 235.30 Sulfur-containing substituent; aromatic

Substituent Effects on Properties

Trifluoromethyl vs. Non-Fluorinated Groups: The target compound’s trifluoro-2-oxopropyl group combines the electron-withdrawing CF₃ (enhancing acidity of the carboxylic acid) with the polar oxo group (increasing water solubility). In contrast, 1-isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid places CF₃ directly on the pyrrole ring, favoring lipophilicity over solubility.

Pyrrole vs. This difference may influence binding affinity in biological targets.

Sulfur-Containing Analogues :

  • 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid incorporates a thienylmethyl group, introducing sulfur-mediated π-π interactions and altered metabolic pathways compared to fluorine-based substituents.

Pharmacological Implications

  • Bioavailability: The CF₃ group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Solubility-Permeability Balance : The oxo group could improve aqueous solubility relative to purely alkyl-substituted pyrroles (e.g., 1-isopropyl-4-CF₃ analog ), though excessive polarity might limit blood-brain barrier penetration.

Biological Activity

1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8F3N1O3\text{C}_8\text{H}_8\text{F}_3\text{N}_1\text{O}_3

This compound features a pyrrole ring substituted with a trifluoroacetyl group and a carboxylic acid functional group. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, a series of pyrrole derivatives similar to this compound were synthesized and tested against various bacterial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateHigh
Control (Tetracycline)HighHigh

The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

In vitro studies have also explored the anticancer potential of pyrrole derivatives. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented.

Cell LineIC50 (µM)
A549 (Lung cancer)25
MCF7 (Breast cancer)30
HeLa (Cervical cancer)20

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Compounds with structural similarity to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A study synthesized several pyrrole derivatives including this compound using a modified Knorr reaction. The synthesized compounds were characterized using NMR and mass spectrometry. The evaluation of their biological activities revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial and anticancer activities compared to their non-fluorinated counterparts .

Case Study 2: Mechanistic Studies

Mechanistic studies conducted on the compound indicated that it acts by modulating key signaling pathways involved in inflammation and apoptosis. Specifically, it was found to inhibit NF-kB signaling in macrophages, leading to reduced expression of inflammatory markers .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of pyrrole-carboxylic acid derivatives typically involves multi-step protocols. For example, analogous compounds are synthesized via N-alkylation of pyrrole esters using NaH as a base, followed by saponification with hydro-alcoholic NaOH to yield the carboxylic acid intermediate. Activation of the acid with thionyl chloride enables subsequent coupling with amines or other nucleophiles. Key intermediates are characterized using 1H^1H-NMR (e.g., δ 2.33 ppm for methyl groups, δ 5.05 ppm for benzyl protons) and ESI-MS for molecular weight confirmation .

Q. How can researchers ensure purity and reproducibility in assays involving this compound?

  • Methodological Answer : Purity (>97%) is critical for reliable biological assays. Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to verify purity. For reproducibility, standardize reaction conditions (e.g., reflux times, stoichiometry of reagents) and employ anhydrous solvents to avoid hydrolysis side reactions. Amber glass packaging is recommended to prevent photodegradation .

Q. What analytical techniques are most effective for structural elucidation of this compound and its derivatives?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to assign substituent positions on the pyrrole ring. ESI-MS or HRMS confirms molecular formulas. For crystalline derivatives, X-ray crystallography resolves stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500-3000 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How does the trifluoro-2-oxopropyl substituent influence the compound’s reactivity and biological activity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., amide bond formation). In biological systems, this group improves metabolic stability and target binding via hydrophobic interactions. Computational docking studies (e.g., AutoDock Vina) can model interactions with enzymes like CB2 receptors, guided by pharmacophore mapping of the trifluoromethyl moiety .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low solubility). Address this by synthesizing prodrugs (e.g., ester derivatives) or using formulation aids (cyclodextrins). Validate target engagement via isotopic tracing (e.g., 19F^{19}F-NMR) and compare metabolite profiles using LC-MS/MS. Adjust dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for therapeutic applications?

  • Methodological Answer : Systematically modify substituents on the pyrrole ring and trifluoro-2-oxopropyl chain. For example:

  • Replace the trifluoromethyl group with other halogens (Cl, Br) to assess electronic effects.
  • Introduce heterocyclic rings (e.g., pyridine) to enhance solubility.
  • Test derivatives in functional assays (e.g., IC50_{50} measurements for enzyme inhibition) and correlate with computational descriptors (logP, polar surface area). Prioritize candidates with <100 nM potency and >10-fold selectivity over off-targets .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites. Molecular dynamics simulations (e.g., GROMACS) model interactions with hepatic enzymes (e.g., CYP3A4). Toxicity is assessed via QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity. Validate predictions with in vitro microsomal stability assays and Ames tests .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields (e.g., 60–95%) reported for similar derivatives?

  • Methodological Answer : Yield variability often stems from reaction scalability or impurity profiles. Optimize via Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading). Use inline FTIR or ReactIR to monitor reaction progress. Reproduce low-yield conditions with high-purity starting materials (<1% impurities by GC-MS) to isolate root causes .

Q. Why do biological assays show conflicting IC50_{50} values for structurally analogous compounds?

  • Methodological Answer : Differences may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with orthogonal assays (e.g., SPR for binding affinity). Perform meta-analyses of published data to identify trends in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrrole-3-carboxylic acid

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